4-Bromo-2-chloro-3-fluoroaniline
Overview
Description
4-Bromo-2-chloro-3-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, where bromine, chlorine, and fluorine atoms are substituted at the 4, 2, and 3 positions of the benzene ring, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by the direct halogenation of aniline derivatives. This involves the reaction of aniline with bromine, chlorine, and fluorine in the presence of a suitable catalyst under controlled conditions.
Sandmeyer Reaction: Another common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the bromine, chlorine, and fluorine atoms.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds and quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Electrophilic substitution typically involves the use of Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives.
Mechanism of Action
Mode of Action
It is known to be used in the synthesis of various pharmaceuticals . In these processes, the compound likely interacts with its targets, causing changes in their structure or function. The presence of bromine, chlorine, and fluorine atoms in the compound could potentially influence these interactions, as these elements are often involved in the formation of strong bonds with other atoms.
Biochemical Pathways
Given its use in the synthesis of pharmaceuticals , it can be inferred that the compound may be involved in various biochemical reactions. The downstream effects of these reactions would depend on the specific pathways and the roles of the resulting products.
Result of Action
As an intermediate in the synthesis of various pharmaceuticals , the compound likely contributes to the therapeutic effects of these drugs. The specific effects would depend on the exact biological or chemical process that the compound is involved in.
Scientific Research Applications
4-Bromo-2-chloro-3-fluoroaniline is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromoaniline
2-Chloroaniline
3-Fluoroaniline
4-Bromo-3-chloroaniline
2-Chloro-3-fluoroaniline
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPESLUKLZKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279032 | |
Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-24-9 | |
Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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